molecular formula C10H12N2O3 B1390527 Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate CAS No. 1072139-91-3

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

Cat. No.: B1390527
CAS No.: 1072139-91-3
M. Wt: 208.21 g/mol
InChI Key: SESOIJQIRYUXGA-ONEGZZNKSA-N
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Description

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate (CAS No. 1072139-91-3) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol . It features a pyridine ring substituted with 2-amino and 4-methoxy groups at positions 2 and 4, respectively, and an acrylate ester moiety at position 3. The compound is commercially available with a purity of 96% and is priced at $400 per gram (1 g catalog #HB241-1) . Alternative names include CTK6I7750 and AG-B-27171, reflecting its use in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl (E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESOIJQIRYUXGA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate typically involves the reaction of 2-amino-4-methoxypyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Applications in Scientific Research

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate has several notable applications across various scientific disciplines:

Chemistry

  • Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, enabling the development of novel compounds with diverse functionalities.

Biology

  • Biological Activity : The compound is studied for its interactions with biomolecules, revealing potential antimicrobial and antitumor properties.

Medicine

  • Therapeutic Applications : Ongoing research explores its role as a precursor in drug development, particularly in creating new anticancer agents. Preliminary studies indicate that it can inhibit tumor cell proliferation and induce apoptosis.

Industry

  • Material Development : It contributes to the formulation of new materials, including radiation-curable inks that can be used in printing technologies.

Antimicrobial Properties

This compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Properties

Research indicates significant antitumor activity, where the compound:

  • Inhibits tumor cell proliferation
  • Induces apoptosis through caspase activation pathways
  • Causes cell cycle arrest at the G2/M phase in cancer cell lines

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitumorInhibits tumor cell proliferation and induces apoptosis
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression

Key Mechanisms Identified:

  • Enzyme Inhibition : Inhibits key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Causes arrest at specific phases, indicating potential as an anticancer agent.
  • Induction of Apoptosis : Promotes programmed cell death through specific pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial attributes of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate and its analogs:

Compound Name CAS No. Molecular Formula MW (g/mol) Substituents Price (1 g) Purity Reference
This compound 1072139-91-3 C₁₀H₁₂N₂O₃ 208.22 2-amino, 4-methoxy $400 96%
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate C₁₀H₁₂N₂O₂ 192.21* 2-amino, 5-methyl $400
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 1203500-12-2 C₉H₁₀N₂O₂ 178.19 2-amino $400
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate 1138443-99-8 C₁₀H₁₀BrNO₃ 272.10 5-bromo, 3-methoxy $400
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 1000896-01-4 C₁₀H₁₁NO₃ 193.20 5-methoxy $400
Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate 1138444-25-3 C₁₁H₁₃NO₄ 223.23 5,6-dimethoxy $400
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 1142191-73-8 C₉H₇ClINO₂ 323.52 2-chloro, 4-iodo $400
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate 1045858-57-8 C₁₀H₁₂N₂O₃ 208.21 3-amino, 5-methoxy (positional isomer)

*Note: Molecular weight for (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate inferred from formula.

Key Comparison Points

Price and Commercial Availability

All listed compounds share a standardized price of $400 per gram (1 g) across suppliers, suggesting comparable synthesis complexity or market demand .

Structural Similarity to Pyridine Acrylates

Simpler pyridine acrylates, such as Methyl 3-(pyridin-4-yl)acrylate (CAS 7340-34-3) and Ethyl 3-(pyridin-3-yl)acrylate (CAS 28447-17-8), lack amino or methoxy substituents, resulting in lower structural similarity scores (0.86–0.96) compared to the target compound . These derivatives are less specialized but serve as precursors for further functionalization.

Research and Industrial Implications

  • Pharmaceutical Intermediates: The target compound’s 2-amino-4-methoxy motif is valuable in designing kinase inhibitors or antimicrobial agents, whereas halogenated analogs (e.g., CAS 1138443-99-8) may be used in PET tracer synthesis .
  • Agrochemical Applications : Methoxy-substituted pyridines are common in herbicides; the 5,6-dimethoxy variant (CAS 1138444-25-3) could enhance lipid solubility for foliar uptake .

Biological Activity

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O3C_{10}H_{12}N_2O_3 and a molecular weight of 208.21 g/mol. The compound features a methoxy group and an amino group attached to a pyridine ring, along with an acrylate functional group, which enhances its reactivity in various chemical processes .

Biological Activities

1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Antitumor Properties
Research has shown that this compound demonstrates significant antitumor activity by inhibiting tumor cell proliferation. Specific studies have indicated that it can interfere with cell cycle progression and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitumorInhibits tumor cell proliferation and induces apoptosis
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acrylate moiety plays a crucial role in binding interactions, potentially leading to the modulation of enzyme activities or receptor functions .

Key Mechanisms Identified:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its potential as an anticancer agent .
  • Induction of Apoptosis: this compound promotes apoptosis through caspase activation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human cancer cell lines using the NCI-60 cell panel. Results indicated a significant inhibition of cell growth across multiple cancer types, with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Study 2: Mechanistic Insights
Another research focused on the mechanistic pathways through which this compound exerts its effects. The study highlighted its interaction with topoisomerase enzymes, showing that it could serve as a potent inhibitor, thereby preventing DNA replication in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate, and what are the critical optimization parameters?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of pyridine precursors. For example, esterification under basic conditions (e.g., DBU at ambient temperature) is a common strategy, with yields optimized by controlling reaction time and temperature. Protection/deprotection steps (e.g., acetyl groups removed using K₂CO₃ in CH₂Cl₂/MeOH mixtures) may be required to preserve reactive sites .
  • Key Parameters : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring.
  • X-ray Crystallography : SHELXL software is widely used for refining small-molecule structures, particularly for resolving positional disorder in the acrylate moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the common impurities encountered during the synthesis of this acrylate derivative, and how are they characterized?

  • Methodological Answer : Byproducts such as regioisomeric pyridines or incomplete esterification products are identified via HPLC-MS. For example, reverse-phase HPLC with UV detection (λ = 254 nm) distinguishes between unreacted precursors and target compounds .

Advanced Research Questions

Q. How do the amino and methoxy substituents influence the compound’s electronic structure and reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-donating amino and methoxy groups activate the pyridine ring toward electrophilic substitution. Density Functional Theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates) reveal steric effects at the 3-position acrylate .

Q. What experimental approaches resolve contradictions in reported synthetic yields or byproduct formation for this acrylate derivative?

  • Methodological Answer : Comparative studies using Design of Experiments (DoE) frameworks (e.g., varying temperature, catalyst loading) isolate critical variables. For example, conflicting yields in esterification may arise from competing hydrolysis pathways, mitigated by anhydrous conditions .

Q. In medicinal chemistry, how is this compound utilized as a building block for bioactive molecule synthesis?

  • Methodological Answer : The acrylate moiety serves as a Michael acceptor for nucleophilic additions, while the pyridine ring acts as a scaffold for kinase inhibitors. For example, derivatives of similar pyridine-acrylates are precursors to paramagnetic esters used in redox-active prodrugs .

Q. What computational chemistry methods predict the interaction of this acrylate derivative with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like p38 MAP kinase. Pharmacophore mapping identifies key interactions between the amino group and kinase active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.